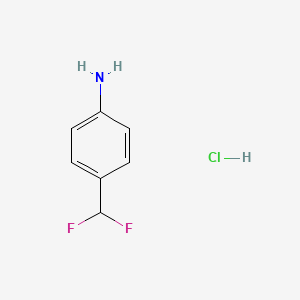

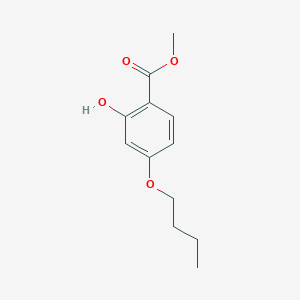

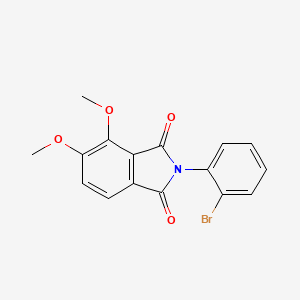

![molecular formula C11H13BrN2O2 B2394353 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide CAS No. 2034236-63-8](/img/structure/B2394353.png)

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Synthesis Analysis

Traditionally, the metal-mediated cyclopropanation domino reaction of chain enzymes is the most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative . In a study, a base-promoted intramolecular addition of alkenes was used to deliver conformationally restricted highly substituted aza[3.1.0]bicycles .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .Chemical Reactions Analysis

The most commonly used strategy for the construction of aza[3.1.0]bicycle derivatives is the metal-mediated cyclopropanation domino reaction of chain enynes . This process highly relies on the in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .Applications De Recherche Scientifique

Synthesis of Conformationally Restricted Aza [3.1.0]bicycles

This compound is used in the base-promoted intramolecular addition of alkenes to deliver conformationally restricted highly substituted aza [3.1.0]bicycles . This reaction is tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .

Construction of Bioactive Compounds

3-Azabicyclo [3.1.0]hexanes, which include this compound, are common structural components in natural products and bioactive compounds . They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Antitumor Agents

Compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks, including this compound, have been studied as potential antitumor agents . Their antiproliferative activity was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .

Synthesis of Biologically Active Compounds

The 3-azabicyclo [3.1.0]hexane fragment, which includes this compound, is often present in various natural and synthetic biologically active compounds . These compounds are capable of acting on various biological targets and are actively used in drug design .

Inhibitors of SARS-CoV-2 Main Protease

This compound has been used in the optimization of boceprevir to highly potent inhibitors of the SARS-CoV-2 main protease . This makes it a potential candidate for the development of treatments for COVID-19 .

Development of New Synthetic Approaches

The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . The 3-azabicyclo [3.1.0]hexane fragment, which includes this compound, plays a crucial role in these developments .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-14-4-6-7(5-14)10(6)13-11(15)8-2-3-9(12)16-8/h2-3,6-7,10H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDLIBZEFRVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

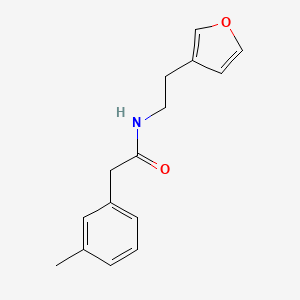

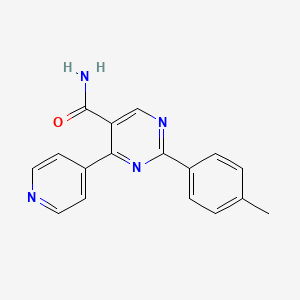

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

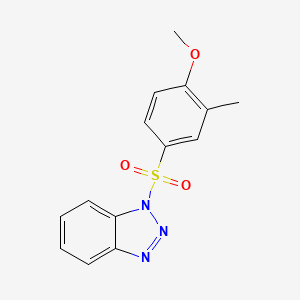

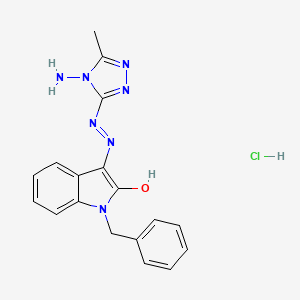

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

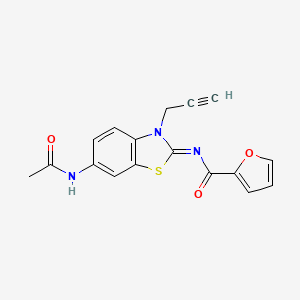

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

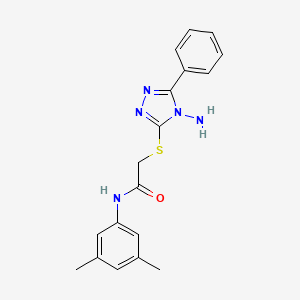

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)

![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)